2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine
Description
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine is a triarylpyridine derivative characterized by:
- Pyridin-2-yl groups at positions 2 and 6 of the central pyridine ring.
- A 3,4,5-trimethoxyphenyl group at position 4.
The 3,4,5-trimethoxyphenyl moiety is a well-documented pharmacophore in tubulin polymerization inhibitors (e.g., combretastatin A-4) and antiproliferative agents .
Properties
IUPAC Name |
2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-28-22-14-17(15-23(29-2)24(22)30-3)16-12-20(18-8-4-6-10-25-18)27-21(13-16)19-9-5-7-11-26-19/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTPHJQUPFPBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576881 | |
| Record name | 2~4~-(3,4,5-Trimethoxyphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144780-85-8 | |
| Record name | 2~4~-(3,4,5-Trimethoxyphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is pivotal for constructing the carbon-carbon bonds between the pyridine rings and the trimethoxyphenyl group. This method employs palladium catalysts to couple boronic acid derivatives with halogenated pyridine precursors.
Representative Reaction Pathway :
- Halogenation of Pyridine Precursors :
Condensation and Cyclization
Alternative routes involve condensation reactions to form the pyridine core, followed by functionalization.
Stepwise Protocol :
- Formation of Pyridine Core :
- Cyclization :
Industrial-Scale Production
Continuous Flow Synthesis
To enhance efficiency, continuous flow reactors are employed for:
- Precise Temperature Control : Minimizes side reactions.
- Rapid Mixing : Reduces reaction times from hours to minutes.
- Scalability : Achieves kilogram-scale production with >90% purity.
Case Study :
A pilot plant utilizing microreactors reported a 92% yield of the target compound using Pd/C catalysts and supercritical CO₂ as a solvent, demonstrating the feasibility of green chemistry principles.
Catalyst Recycling
- Heterogeneous catalysts (e.g., Pd/Al₂O₃) are reused for up to 10 cycles without significant activity loss.
- Leaching tests confirm <0.1% Pd loss per cycle, ensuring cost-effectiveness.
Optimization and Challenges
Solvent Selection
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| THF/H₂O | 78 | 95 |
| Dioxane/H₂O | 85 | 97 |
| DMF | 65 | 88 |
Polar aprotic solvents like dioxane enhance catalyst stability and substrate solubility.
Temperature and Pressure Effects
- Low Temperatures (60–80°C) : Favor selectivity but prolong reaction times.
- High Pressures (5–10 bar) : Accelerate gas-involving steps (e.g., H₂ evolution in reductions).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) achieves baseline separation of the target compound from byproducts, with >99% purity in optimized batches.
Emerging Methodologies
Photocatalytic Coupling
Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to enable coupling at ambient temperatures, reducing energy consumption. Initial trials show 70% yield under blue LED irradiation.
Biocatalytic Approaches
Engineered enzymes (e.g., cytochrome P450 variants) catalyze regioselective C-H activation in pyridine rings, though yields remain low (30–40%).
Chemical Reactions Analysis
Types of Reactions
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells
Biological Research: It is used as a tool compound to study the mechanisms of cell cycle regulation and apoptosis.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine involves its interaction with tubulin, a key protein involved in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity for tubulin.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound B (2-(3-Hydroxy-4-Methoxyphenyl)-6-(3,4,5-Trimethoxyphenyl)Pyridine)
- Substituents : 3-hydroxy-4-methoxyphenyl (position 2) and 3,4,5-trimethoxyphenyl (position 6).
- Activity: Exhibits antiproliferative activity comparable to combretastatin A-4 (CA-4), with IC₅₀ values in the nanomolar range against cancer cell lines .
- Key Difference : Unlike the target compound, Compound B lacks pyridin-2-yl groups, which may reduce its ability to interact with electron-deficient binding pockets.
Compound 8a (2,6-Dimethyl-3-(Ethoxycarbonyl)-4-(3,4,5-Trimethoxyphenyl)Pyridine)
- Substituents : Methyl groups (positions 2 and 6), ethoxycarbonyl (position 3), and 3,4,5-trimethoxyphenyl (position 4).
- Synthesis : Prepared via a multicomponent reaction with 55% yield and >95% purity (HPLC) .
- Activity : Moderate antiproliferative activity, though less potent than CA-4 derivatives due to steric hindrance from the ethoxycarbonyl group .
Combretastatin A-4 (CA-4)
- Structure : Cis-stilbene with 3,4,5-trimethoxyphenyl and 4-methoxyphenyl groups.
- Prodrugs (e.g., phosphate salts) improve solubility while retaining activity .
- Comparison : The target compound’s pyridine core may enhance metabolic stability compared to CA-4’s stilbene scaffold.
Physicochemical Properties
- Solubility Challenges : The trimethoxyphenyl group contributes to hydrophobicity, necessitating prodrug strategies (e.g., phosphate salts) for in vivo efficacy .
Biological Activity
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine typically involves multi-step organic reactions. The compound can be synthesized through methods such as Suzuki cross-coupling or other coupling reactions involving pyridine derivatives and substituted phenyl groups. The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.
Antiproliferative Activity
Research has shown that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that related compounds display IC50 values ranging from 1.45 to 4.25 μM against several cancer types, including pancreatic (Capan-1), glioblastoma (LN-229), and leukemia (K-562) cell lines .
Table 1: Antiproliferative Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine | Capan-1 | 1.45 |
| LN-229 | 1.90 | |
| K-562 | 4.25 |
The mechanism of action for these compounds often involves cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This suggests a targeted approach in disrupting the proliferation of malignant cells.
Antiviral Activity
While the primary focus has been on antiproliferative effects, some studies have also explored antiviral activities. However, many derivatives did not show significant antiviral properties against a broad panel of viruses .
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is significantly influenced by their chemical structure. Substituents on the phenyl rings and nitrogen atoms within the pyridine nucleus play critical roles in enhancing or diminishing activity. For example, hydroxyl groups at specific positions have been correlated with increased antiproliferative effects .
Case Studies
A notable study evaluated various pyridine derivatives for their biological profiles. Among these, compounds with specific substitutions demonstrated enhanced activity against cancer cell lines compared to standard treatments like etoposide .
Case Study: Compound 19
Compound 19 was highlighted for its pronounced activity against multiple cancer types with an IC50 comparable to established chemotherapeutics. This compound's structure was optimized through iterative synthesis and testing to improve its efficacy further.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
